Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a bromine atom at position 3, an acetamido group at position 5, and a tert-butyl carbamate protecting group at position 1.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-acetamido-3-bromopyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-8(19)17-12-5-9-10(15)7-18(11(9)6-16-12)13(20)21-14(2,3)4/h5-7H,1-4H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHNLADQMMGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrolopyridine precursor, followed by acylation and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step can be carried out using acetic anhydride or acetyl chloride, while the esterification step involves the use of tert-butyl alcohol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to three classes of analogs: 1. Pyrrolo[2,3-b]pyridine Derivatives (): - Examples: 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b), 5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c). - Key differences: - Core structure: Pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-c]pyridine, altering nitrogen atom positions and electronic properties. - Substituents: Ethynyl-aryl groups (20b, 20c) vs. acetamido and tert-butyl carbamate. - Protective groups: Absence of tert-butyl carbamate in analogs, reducing steric bulk .
tert-Butyl Pyrrolidine Carbamates (–4):
- Example: tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate.
- Key differences:
Physicochemical Properties
The target compound’s higher molecular weight and polarity (due to acetamido) suggest improved aqueous solubility compared to 20b–20d but lower than methoxy-containing analogs .
Biological Activity
Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 354.2 g/mol. Its structure includes a pyrrolo[2,3-c]pyridine core with a tert-butyl group, an acetamido group, and a bromo substituent, which contribute to its reactivity and biological potential .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrrolo[2,3-c]pyridine core : This is achieved through cyclization reactions.
- Introduction of the acetamido and bromo groups : These functional groups are added via substitution reactions.
This multi-step process allows for the fine-tuning of the compound's properties to enhance its biological activity.
Antiviral Potential
Recent studies have highlighted the potential antiviral properties of heterocyclic compounds similar to this compound. For instance, related compounds have shown efficacy against various viruses such as HIV and the tobacco mosaic virus (TMV). The antiviral activity is often quantified using the half-maximal effective concentration (EC50), which indicates the concentration required to inhibit viral replication by 50%.
These findings suggest that this compound could serve as a lead compound for developing antiviral agents.
Understanding the mechanism of action is crucial for evaluating the pharmacological properties of this compound. Preliminary interaction studies indicate that it may interact with specific biological targets such as enzymes or receptors involved in viral replication or cell signaling pathways. This interaction could modulate cellular responses or inhibit viral functions.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Anti-HIV Activity : A study demonstrated that similar pyrrole derivatives exhibited significant anti-HIV activity with low cytotoxicity levels (CC50 values indicating high therapeutic indices) .
- Cytotoxicity Evaluation : In vitro assays conducted on human cell lines showed that certain derivatives had IC50 values indicating effective cytotoxicity against cancer cells while maintaining lower toxicity levels against non-cancerous cells .
Future Directions
The unique combination of functional groups in this compound positions it as a promising candidate for further research in drug development. Future studies should focus on:
- In vivo efficacy : Testing in animal models to evaluate pharmacokinetics and therapeutic effects.
- Structure-activity relationship (SAR) : Investigating how modifications to its structure affect biological activity.
- Mechanistic studies : Elucidating the pathways through which it exerts its antiviral or anticancer effects.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate with regioselective bromination?
- Methodology : Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. The tert-butyl carboxylate group directs substitution regioselectivity. Subsequent acetamido introduction involves palladium-catalyzed amination (e.g., Buchwald-Hartwig) or nucleophilic displacement. Temperature control (-20°C to 0°C) and Boc protection minimize side reactions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- HRMS (ESI+) : Verify exact mass (e.g., 286.1205 Da) .
- NMR : Identify tert-butyl singlet (~1.4 ppm, 9H) and pyrrolo-proton coupling patterns. Use DEPT-135 for carbon assignments.
- X-ray crystallography : Refine with SHELXL for absolute configuration .
- HPLC : Use C18 columns (MeCN/H2O gradient, UV detection at 254 nm) for purity .
Q. What safety protocols are essential for handling this compound?
- Methodology : Follow SDS guidelines for acute toxicity (oral LD50 > 300 mg/kg):
- Use fume hoods and PPE (nitrile gloves, safety goggles).
- Store in amber vials at -20°C under inert gas.
- For spills, neutralize with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic twinning be resolved using SHELX software?
- Methodology : In SHELXL, apply the
TWINandBASFcommands for twinned data. Use HKLF5 format and refine twin laws (e.g., 180° rotation about axis). Validate with PLATON’sTWINCHECKand apply restraints (RIGU,SADI) for bond distances. Monitor BASF convergence (<5% variation) .
Q. What catalytic systems optimize bromine displacement in cross-coupling reactions?
- Methodology : For Suzuki coupling:
- Use Pd(PPh3)4 with tert-butyl 3-boronate derivatives (1.2 equiv) in THF/H2O (3:1) at 80°C .
- For Buchwald-Hartwig amination: Pd2(dba)3/XPhos with Cs2CO3 in toluene (100°C, 24 hr). Protect the acetamido group if needed .
Q. How does the Boc group influence reactivity in metal-catalyzed reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
